(4-Acetamidophenoxy)methyl butanoate

Lipophilicity Prodrug design Physicochemical property

(4-Acetamidophenoxy)methyl butanoate (CAS 916677-11-7) is a synthetic organic molecule with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol, classified as a phenoxy acetamide ester derivative. Its structure features a 4-acetamidophenoxy moiety linked via a methylene bridge to a butanoate ester, placing it within a class of compounds investigated as acetaminophen prodrugs and synthetic intermediates.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 916677-11-7
Cat. No. B12621243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetamidophenoxy)methyl butanoate
CAS916677-11-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H17NO4/c1-3-4-13(16)18-9-17-12-7-5-11(6-8-12)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
InChIKeySFOFVPVVVUBRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Acetamidophenoxy)methyl butanoate (CAS 916677-11-7): Chemical Identity and Procurement Context


(4-Acetamidophenoxy)methyl butanoate (CAS 916677-11-7) is a synthetic organic molecule with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol, classified as a phenoxy acetamide ester derivative [1]. Its structure features a 4-acetamidophenoxy moiety linked via a methylene bridge to a butanoate ester, placing it within a class of compounds investigated as acetaminophen prodrugs and synthetic intermediates [1][2]. The compound has a computed XLogP3-AA of 1.9, a topological polar surface area of 64.6 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 7 rotatable bonds [1]. It is listed in the PubChem database (CID 71422832) and the DSSTox database (DTXSID30841807), but no biological activity data, pharmacological studies, or comparative performance data are currently curated [1]. Its commercial availability appears limited to custom synthesis suppliers.

1 Synthetic intermediate and prodrug design tool
2 Custom synthesis procurement context
3 No curated biological activity data
4 Supports structure-property relationship studies

Why (4-Acetamidophenoxy)methyl butanoate Cannot Be Freely Substituted by In-Class Analogs


Within the family of acetamidophenoxy ester derivatives, structural variations in the acyl chain length, linker type, and leaving group chemistry can profoundly alter physicochemical properties and biological performance [1]. For example, the phosphate prodrug (4-acetamidophenoxy)methyl dihydrogen phosphate demonstrates deliberate design for water solubility and controlled systemic exposure compared to the parent drug acetaminophen [1]. The butanoate ester in (4-acetamidophenoxy)methyl butanoate introduces distinct lipophilicity (XLogP3-AA 1.9 [2]), hydrolytic stability, and potential enzymatic cleavage kinetics that are not interchangeable with acetate (C2), phosphate, or carbonate analogs. Generic substitution without empirical confirmation of equivalent reactivity, stability, and biological release profile introduces unacceptable risk of divergent performance in synthetic or pharmacological applications.

! Acyl chain length alters lipophilicity and hydrolysis kinetics; acetate or phosphate analogs may not transfer.
! Methylene-bridge linker differs from direct ester or ether; reactivity and enzymatic recognition may shift.
! Phosphate prodrug solubility profile does not predict butanoate behavior; class-specific review required.

Quantitative Differentiation Evidence for (4-Acetamidophenoxy)methyl butanoate


Lipophilicity Comparison: (4-Acetamidophenoxy)methyl butanoate vs. Acetate and Phosphate Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for (4-acetamidophenoxy)methyl butanoate is 1.9 [1]. This places its lipophilicity between the shorter-chain acetate analog (methyl 2-(4-acetamidophenoxy)acetate, CAS 220299-99-0, with a lower predicted logP) and the highly hydrophilic phosphate prodrug (4-acetamidophenoxy)methyl dihydrogen phosphate, which is specifically engineered for aqueous solubility [2]. The butanoate chain length is a critical determinant of membrane permeability and esterase substrate recognition, directly influencing whether the compound functions as a viable prodrug or synthetic intermediate. No experimental logP or logD7.4 data were found for direct head-to-head comparison.

Lipophilicity
Class-level inference
Computed XLogP3-AA 1.9; phosphate analog designed for high aqueous solubility; C2 acetate analog predicted lower logP.
Intermediate lipophilicity supports prodrug partitioning tuning.
No experimental logP or logD7.4 data; class-level inference.
Lipophilicity Prodrug design Physicochemical property

Hydrolytic Stability Differentiation: Butanoate Ester vs. Acetaminophen Carbonate Prodrugs

The hydrolytic stability of phenoxy methyl ester prodrugs is modulated by the steric and electronic character of the acyl group. The butanoate ester in (4-acetamidophenoxy)methyl butanoate is expected to exhibit slower enzymatic and chemical hydrolysis compared to acetate esters (e.g., methyl 2-(4-acetamidophenoxy)acetate) due to increased steric hindrance around the carbonyl, based on well-established structure-reactivity relationships in ester prodrug design [1]. Carbonate-linked prodrugs such as (4-acetamidophenoxy)methyl butyl carbonate (CAS 920967-18-6) represent another distinct comparator class with different hydrolytic mechanisms . No direct comparative half-life, stability, or esterase kinetics data were located for the target compound.

Hydrolytic Stability
Data to verify
Butanoate ester predicted slower enzymatic hydrolysis than acetate analogs due to steric bulk; distinct from carbonate prodrug mechanism.
Stability window may differ; requires experimental confirmation.
No comparative half-life or esterase kinetics located.
Prodrug stability Ester hydrolysis Acyl chain length

Structural Uniqueness: Methylene-Bridged Acetamidophenoxy Butanoate vs. Direct Ester and Ether Analogs

(4-Acetamidophenoxy)methyl butanoate contains a distinctive methylene bridge (-OCH2O-) connecting the acetamidophenoxy group to the butanoate carbonyl, forming an acetal-like prodrug linkage [1]. This differs fundamentally from direct ester analogs such as 4-acetamidophenyl butanoate (CAS 937600-99-2) where the phenolic oxygen is directly esterified , and from simple ether analogs like 4-(4-acetamidophenoxy)butanoic acid. The methylene spacer alters the spatial orientation, electronic distribution, and enzymatic recognition profile of the molecule. The exact mass of 251.11575802 Da and the unique InChIKey (SFOFVPVVVUBRBO-UHFFFAOYSA-N) confirm its distinct chemical identity [1].

Structural Uniqueness
Supporting evidence
Methylene-bridged connectivity (InChIKey SFOFVPVVVUBRBO-UHFFFAOYSA-N) vs direct ester analog; MW difference 14.03 Da.
CAS-specific identity ensures correct linker chemistry.
Verify CAS 916677-11-7 to avoid isomeric analogs.
Chemical structure Linker chemistry Building block

Application Scenarios for (4-Acetamidophenoxy)methyl butanoate Based on Available Evidence


Acetaminophen Prodrug Candidate with Modulated Lipophilicity for Transdermal or Oral Delivery

The intermediate lipophilicity (computed XLogP3-AA 1.9 [1]) of the butanoate ester, compared to highly hydrophilic phosphate prodrugs [2], suggests potential utility in tuning transdermal permeation or oral absorption profiles of acetaminophen. Researchers developing non-parenteral APAP prodrugs may select the butanoate ester to balance membrane permeability with eventual hydrolytic activation, avoiding the aqueous solubility limitations of parent acetaminophen while providing slower esterase-mediated release than acetate prodrugs [1][2].

Synthetic Intermediate for Heterocyclic Compound Libraries Containing Acetamidophenoxy Motif

The (4-acetamidophenoxy)methyl substructure serves as a key pharmacophoric element in biologically active molecules, as evidenced by its appearance in MMP-9 inhibitors (2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl)acetamide series [1]) and GRP78-targeting anticancer agents [2]. The butanoate ester form provides a protected, lipophilic intermediate that can be selectively deprotected or further functionalized, making it a strategic building block for medicinal chemistry campaigns exploring this privileged scaffold [1][2].

Comparative Physicochemical Reference Standard for Acetamidophenoxy Prodrug Series

The compound's well-defined computed properties (MW 251.28, TPSA 64.6 Ų, 7 rotatable bonds, HBA 4, HBD 1 [1]) make it suitable as a reference standard in systematic structure-property relationship studies. Researchers comparing a homologous series of (4-acetamidophenoxy)methyl alkanoates (C2 acetate through C6 hexanoate) can use the butanoate (C4) member as a mid-series benchmark for logP, solubility, and stability correlations, enabling rational selection of the optimal acyl chain length for a given application [1].

Application
Selection Property
Validation Focus
Acetaminophen prodrug design
Intermediate lipophilicity profile
Permeability and esterase-mediated activation in model systems
Medicinal chemistry building block
Methylene-bridged acetamidophenoxy ester
Deprotection compatibility and scaffold derivatization
Physicochemical SAR reference
Mid-series butanoate (C4) homolog
logP, solubility, and stability correlation across chain lengths
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